

A Technical Guide to the Discovery and History of Ethyl Anthranilate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl anthranilate (ethyl 2-aminobenzoate), a significant aromatic ester, has a rich history rooted in the expansion of synthetic organic chemistry in the late 19th century. Initially prized for its characteristic fruity and floral aroma, its applications have expanded from the flavor and fragrance industries to roles as a key intermediate in pharmaceutical synthesis and as a UV absorber. This document provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of **ethyl anthranilate**, presenting detailed experimental protocols and structured data for the scientific community.

Discovery and Historical Context

Ethyl anthranilate was first synthesized in the late 19th century, a period marked by rapid advancements in the chemistry of aromatic compounds.[1] While the specific individual credited with its discovery is not well-documented, its synthesis was a logical extension of broader research into the esterification of aromatic acids, specifically anthranilic acid, with various alcohols.[1] The primary driver for its initial development was its pleasant, mild odor, described as fruity, floral, and grape-like, which made it a valuable component for the burgeoning fragrance and flavor industries.[1][2] Its aroma, considered gentler than its methyl counterpart, led to its use in jasmine, orange blossom, and grape scent and flavor profiles.[1][3]



Naturally occurring in trace amounts in citrus peels, grapes, and certain flowers, the synthetic version allowed for consistent quality and supply.[1][4][5] Beyond its organoleptic properties, its utility has grown to include use as an intermediate in the synthesis of dyes, pharmaceuticals, and UV absorbers for cosmetic formulations.[1][5][6] More recently, it has gained attention as a potential insect repellent, offering an alternative to more conventional agents.[1][7]

Physicochemical Properties

Ethyl anthranilate is a colorless to pale yellow liquid at room temperature.[1][8] It is characterized by its poor solubility in water but is readily soluble in common organic solvents like ethanol, ether, propylene glycol, and fixed oils.[1][9] An alcoholic solution of **ethyl anthranilate** exhibits a purple fluorescence.[3]

Table 1: Quantitative Physicochemical Data for Ethyl Anthranilate



Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ NO ₂	[10][11]
Molecular Weight	165.19 g/mol	[11]
CAS Number	87-25-2	[4][10]
Appearance	Colorless to pale yellow liquid	[1][9]
Odor	Sweet, fruity, floral, grape-like	[1][2]
Melting Point	13-15 °C	[9][10]
Boiling Point	265-267 °C (at 760 mmHg)	[1]
145-147 °C (at 15 mmHg)	[9]	
129-130 °C (at 9 mmHg)	[10]	_
Density	1.117 - 1.119 g/mL at 25 °C	[9][10]
Refractive Index (n ²⁰ /D)	1.5630 - 1.5660	[9][10]
Flash Point	> 110 °C (> 230 °F)	[9][10]
Vapor Pressure	0.01 mmHg at 25 °C (est.)	[9]
Vapor Density	5.7 (Air = 1)	[9][10]
logP (o/w)	2.57	[9][11]
Water Solubility	413.6 mg/L at 25 °C (est.)	[9]
UV Absorption Max (in Alcohol)	225 nm (log ϵ =4.3), 250 nm (log ϵ =3.85), 338 nm (log ϵ =3.7)	[11]

Synthesis Methodologies

The preparation of **ethyl anthranilate** has evolved, with several established routes. The classical and most historically significant method is the Fischer esterification of anthranilic acid.

Fischer Esterification of Anthranilic Acid

Foundational & Exploratory



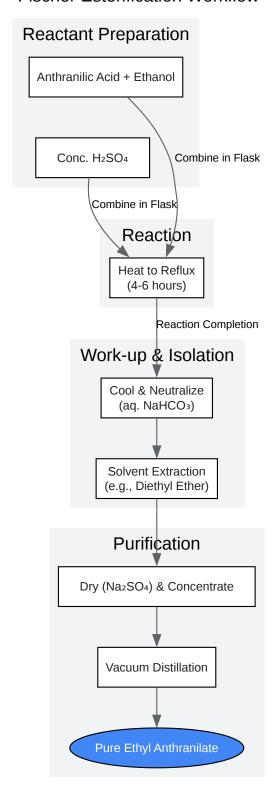


The most common and traditional method for preparing **ethyl anthranilate** is the Fischer esterification reaction.[1] This process involves the reaction of anthranilic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, under reflux conditions.[1][3]

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a
 magnetic stirrer, combine anthranilic acid (1.0 eq) and absolute ethanol (5.0-10.0 eq, serving
 as both reactant and solvent).
- Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄)
 (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done with cooling.
- Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the
 excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until
 effervescence ceases.
- Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Distillation: The crude **ethyl anthranilate** is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

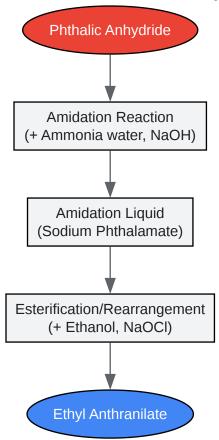


Fischer Esterification Workflow





Synthesis from Phthalic Anhydride



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